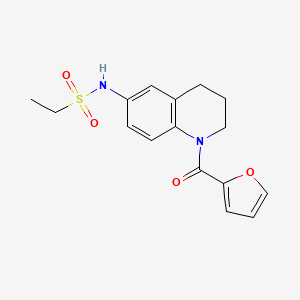

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Description

The compound N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-nitrobenzene-1-sulfonamide (CAS: 941986-49-8) is a tetrahydroquinoline derivative featuring a fused bicyclic core structure. Its molecular formula is C₂₀H₁₇N₃O₆S, with a molecular weight of 427.43 g/mol . The structure includes:

- A 1,2,3,4-tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group.

- A 3-nitrobenzenesulfonamide moiety at position 5.

The SMILES notation ([O-][N+](=O)c1cccc(c1)S(=O)(=O)Nc1ccc2c(c1)CCCN2C(=O)c1ccco1) confirms the spatial arrangement of the nitrobenzene sulfonamide and furan-2-carbonyl substituents .

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-2-23(20,21)17-13-7-8-14-12(11-13)5-3-9-18(14)16(19)15-6-4-10-22-15/h4,6-8,10-11,17H,2-3,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKXPLUNAQVTSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide typically involves multiple steps:

Cyclization: The intermediate is then subjected to cyclization reactions to form the tetrahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Compounds :

Key Features :

- Core : THQ with thiophene-2-carboximidamide at position 6.

- Substituents : Piperidine or pyrrolidine groups at position 1.

- Synthesis : Yields 60–73%, HPLC purity >95% .

- Activity: Inhibits nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS), critical in inflammatory and cardiovascular pathways.

The thiophene ring (aromatic, sulfur-containing) vs. furan (oxygen-containing) may influence solubility and target engagement. Piperidine/pyrrolidine substituents enhance bioavailability through basic nitrogen atoms.

Opioid Receptor-Targeting Sulfamide Derivatives

Compound : (R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-1,2,3,4-THQ-4-yl)-2-methylpropane-2-sulfamide (14d) .

- Core : THQ with butyryl and naphthalen-2-ylmethyl groups.

- Substituents : Sulfamide (vs. sulfonamide) at position 4.

Comparison :

The sulfamide group (–NHSO₂NH₂) introduces different hydrogen-bonding and steric profiles compared to sulfonamide (–NHSO₂Ar). The naphthalene group enhances lipophilicity, which may improve blood-brain barrier penetration.

Patent Examples with Benzothiazole and Pyridazine Moieties

Compounds :

- Example 1: 2-{6-[(1,3-Benzothiazol-2-yl)amino]-1,2,3,4-THQ-1-yl}-1,3-thiazole-4-carboxylic acid .

- Example 24: 3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]-4-methyl-5H,6H,7H,8H-pyrido[2,3-c]pyridazin-8-yl}pyridine-2-carboxylic acid .

Key Features :

- Core : THQ fused with benzothiazole or pyridazine heterocycles.

- Substituents : Adamantane (rigid hydrocarbon) and pyrazole groups.

- Activity : Broad pharmacological applications (undisclosed in evidence).

Adamantane improves metabolic stability due to its bulky, hydrophobic structure.

Data Table: Structural and Functional Comparison

Biological Activity

N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a complex organic compound notable for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and an ethanesulfonamide group. Its molecular formula is , and it possesses various functional groups that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its structural components may enhance its ability to inhibit bacterial growth.

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties, possibly through mechanisms that involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

- Enzyme Inhibition : The sulfonamide group is known for its ability to interact with various enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways crucial for cellular function.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The compound likely binds to enzyme active sites, disrupting their function. This is particularly relevant in the context of microbial infections and cancer cell metabolism.

- Interference with Signaling Pathways : By affecting key signaling pathways within cells, the compound may alter cell survival and proliferation rates.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydroquinolin-6-yl] | Similar furan and tetrahydroquinoline structure | Antimicrobial |

| 5-Nitrobenzenesulfonamide | Contains sulfonamide group | Antibacterial |

| N-(furan-2-carbonyl)-aniline | Simple aniline derivative with carbonyl | Anticancer |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Studies : Research has demonstrated that similar sulfonamide derivatives exhibit significant antibacterial activity against various pathogens. These findings suggest that this compound could be effective against resistant strains of bacteria.

- Cancer Cell Line Assays : In vitro assays using cancer cell lines have revealed that compounds with tetrahydroquinoline structures can induce apoptosis and inhibit cell growth. Such results highlight the potential of this compound in cancer therapy.

- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that sulfonamides can effectively block the activity of key enzymes involved in bacterial metabolism. This mechanism is crucial for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.